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molecular formula C14H22N2O2 B8563569 2-Methyl-5-(3-morpholin-4-yl-propoxy)-phenylamine

2-Methyl-5-(3-morpholin-4-yl-propoxy)-phenylamine

Cat. No. B8563569
M. Wt: 250.34 g/mol
InChI Key: YELLOPUPFKYPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09168245B2

Procedure details

A solution of the 4-[3-(4-methyl-3-nitro-phenoxy)-propyl]-morpholine V-i (350 mg, 1.25 mmol) in 90% EtOH (15 mL) was treated with SnCl2.H2O (1.58 g, 6.24 mmol) and conc. HCl (1.04 mL, 12.5 mmol) and heated to reflux for 1 h. The cooled solution was concentrated under reduced pressure and taken to pH=8 with a saturated solution of NaHCO3 then extracted with EtOAc. The combined organics were dried (MgSO4), filtered and evaporated to the desired product V-g as a viscous yellow oil (306 mg, 98%). 1H NMR (300 MHz, CDCl3) δ 6.92 (d, J=8.8 Hz, 1H), 6.30-6.24 (m, 2H), 3.96 (t, J=6.3 Hz, 2H), 3.76-3.69 (m, 4H), 3.58 (s, 2H), 2.57-2.42 (m, 6H), 2.09 (s, 3H), 1.93 (dt, J=13.3, 6.5 Hz, 3H).
Name
4-[3-(4-methyl-3-nitro-phenoxy)-propyl]-morpholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
Quantity
1.04 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][CH2:7][CH2:8][CH2:9][N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:4][C:3]=1[N+:18]([O-])=O.Cl[Sn]Cl.O.Cl>CCO>[CH3:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][CH2:7][CH2:8][CH2:9][N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:4][C:3]=1[NH2:18] |f:1.2|

Inputs

Step One
Name
4-[3-(4-methyl-3-nitro-phenoxy)-propyl]-morpholine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(OCCCN2CCOCC2)C=C1)[N+](=O)[O-]
Name
Quantity
1.58 g
Type
reactant
Smiles
Cl[Sn]Cl.O
Name
Quantity
1.04 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The cooled solution was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
then extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to the desired product V-g as a viscous yellow oil (306 mg, 98%)

Outcomes

Product
Name
Type
Smiles
CC1=C(C=C(C=C1)OCCCN1CCOCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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